molecular formula C9H20O B036306 Isononyl alcohol CAS No. 2430-22-0

Isononyl alcohol

Cat. No.: B036306
CAS No.: 2430-22-0
M. Wt: 144.25 g/mol
InChI Key: QDTDKYHPHANITQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isononyl alcohol (INA), also known as isononanol, is primarily used as a chemical intermediate in various industries . It is an essential ingredient in the production of plasticizers, lubricants, and various specialty chemicals . Its primary targets are the molecules that it interacts with to produce these products.

Mode of Action

INA interacts with its targets through chemical reactions. It is typically produced by hydroformylation of octenes . Isomeric octenes are produced by dimerization of butenes . These alcohol mixtures are used as solvents in paints and as precursors to plasticizers .

Biochemical Pathways

The biochemical pathways involved in the action of INA are primarily related to its production and use in the creation of other compounds. For instance, INA is often used to make plasticizers such as Diisononyl Phthalate (DINP), Diisononyl Adipate (DINA), and Triisononyl Trimellitate (TINTM) . These compounds are then used in various applications, including in the PVC industry .

Pharmacokinetics

Its properties, such as high stability and low volatility, affect its bioavailability in the industrial processes it is used in .

Result of Action

The result of INA’s action is the production of various compounds, including plasticizers and lubricants . These products have a wide range of applications, from the automotive industry to wire and cable manufacturing .

Action Environment

The action of INA can be influenced by various environmental factors. For instance, the shift towards environmentally friendly and sustainable products has led to the development of bio-based INA . Additionally, regulatory standards and environmental regulations can affect production practices and product quality .

Properties

IUPAC Name

7-methyloctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-9(2)7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTDKYHPHANITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058675
Record name 7-Methyl-1-octanol
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Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Isononanol
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CAS No.

2430-22-0, 27458-94-2, 68526-84-1
Record name 7-Methyl-1-octanol
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Record name 1-Octanol, 7-methyl-
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Record name Isononyl alcohol
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Record name Alcohols, C8-10-iso-, C9-rich
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Record name Isononanol
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Record name 7-Methyl-1-octanol
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Record name Isononyl alcohol
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Record name ISONONYL ALCOHOL
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Synthesis routes and methods I

Procedure details

A solution of 7-methyl-oct-6-en-1-ol (1.42 g, 10.0 mmol) in MeOH (70 mL) was hydrogenated with Pd—C (0.40 g, 10% w/w) in a Parr apparatus at 50 psi of H2 overnight. The catalyst was removed by filtration, and the filtrate was evaporated under reduced pressure to give 7-methyl-octan-1-ol (1.38 g, 96%) as a colorless oil: 1H NMR (300 MHz, CDCl3) δ 3.64 (2H, t, J=6.6 Hz), 1.54 (3H, m), 1.10–1.44 (8H, m), 0.88 (3H, s), 0.85 (3H, s); 13C NMR (75 MHz, CDCl3) δ 63.28, 39.21, 33.06, 29.98, 28.24, 27.64, 26.06, 22.94.
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

n-decylalcohol, iso-decylalcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
Quantity
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Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary industrial application of isononyl alcohol (INA)?

A1: this compound is mainly used as a precursor in the production of plasticizers, primarily for the polyvinyl chloride (PVC) industry. [] These plasticizers, including diisononyl phthalate (DINP), diisononyl adipate (DINA), and triisononyl trimellitate (TINTM), are found in various products like automotive parts, electrical wires, cables, and more. []

Q2: Can you describe a method for synthesizing cyclohexane-1,2-diisononyl phthalate using this compound?

A2: Cyclohexane-1,2-diisononyl phthalate can be synthesized by reacting this compound with cyclohexane-1,2-dimethyl anhydride in the presence of a catalyst and a water-carrying agent. [] Following the reaction, the water-carrying agent and unreacted this compound are removed. After cooling, a filtration solvent is added, and the mixture is filtered. Silica gel H is used to remove the solvent from the filtrate, resulting in the pure cyclohexane-1,2-diisononyl phthalate product. []

Q3: How does the reaction temperature affect the synthesis of 1,2-Cyclohexanedicarboxylic acid diisononyl ester from this compound and hexahydrophthalic anhydride?

A3: Research shows that conducting the esterification reaction at a temperature of 230°C results in an optimal esterification rate. [] This temperature, along with a reaction time of 4 hours, a molar ratio of this compound to hexahydrophthalic anhydride of 2.8, and a catalyst dosage of 0.25% (based on hexahydrophthalic anhydride), were found to be the most suitable conditions. []

Q4: Besides plasticizers, are there other applications for this compound derivatives?

A4: Yes, isononyl isononanoate, synthesized from this compound and isononyl acid, is used in cosmetics. [] It offers a good spreading property without being overly oily, making it a suitable alternative to natural and mineral oils. []

Q5: Can this compound be used to determine the age of Iberian dry-cured ham?

A5: Research suggests that the presence of 2-isononanol in the subcutaneous fat of Iberian dry-cured ham can be used as a potential marker for predicting the dry-curing time. [] A study utilizing purge and trap-gas chromatography-mass spectroscopy identified 2-isononanol, alongside other volatile alcohols and esters, in increasing amounts as the ham matured over 1022 days. []

Q6: What is the fate of adipate plasticizers in food packaging?

A6: Adipate plasticizers, commonly used in polyvinyl chloride (PVC) films for food packaging, have been found to migrate into foods. [] This migration is more pronounced in foods cooked with oil. Interestingly, these adipates can decompose into adipic acid and alcohol when in contact with certain non-cooked foods like swordfish and lotus roots. [] This decomposition is primarily attributed to the presence of bacteria in the PVC films. []

Q7: What are the potential benefits of using mix butylene catalytic oligomerization products?

A7: The oligomer products derived from mix butylene catalytic oligomerization can be utilized to produce high-octane gasoline components, this compound, and p-tert-octylphenol. [] This process offers a way for industries to utilize remaining butylene, leading to economic and environmental benefits. []

Q8: How does diisononyl terephthalate (DINT) compare to other plasticizers?

A8: DINT stands out for its low mobility and glass-transition temperature (GTT). [] It's suitable for plastic products needing high plasticizer content (over 70 PHR) and finds applications in manufacturing tubes, electric wires and cables, sports mats, and more. []

Q9: Can isononanoic acid be synthesized from 2-ethyl hexanol?

A9: Yes, isononanoic acid can be synthesized from 2-ethyl hexanol through a multi-step process. [] This involves the dehydrogenation of 2-ethyl hexanol to an octene, followed by hydroformylation to yield isononanol. The final step is the oxidation of isononanol to produce isononanoic acid. [] This acid can then be used to create various derivatives like vinyl isononanoate, glycidyl ester, and others. []

Q10: Does this compound interact with any olfactory receptors?

A11: Research indicates that this compound acts as an agonist for the olfactory receptor OR51B5. [] This receptor is found in human skin cells, specifically in the suprabasal keratinocytes. [] Activation of OR51B5 by this compound triggers a cAMP-dependent pathway, influencing cell migration, regeneration of keratinocyte monolayers, and the secretion of IL-6. []

Q11: Can waste polyethylene terephthalate (PET) be used to synthesize rubber plasticizers?

A12: Yes, waste PET can be chemically recycled to create rubber plasticizers like diisononyl terephthalate (DINTP). [] This involves depolymerizing PET using this compound and a catalyst. [] This method not only provides a sustainable solution for PET waste but also yields plasticizers with comparable properties to commercially available options like dioctyl phthalate (DOP). []

Q12: Are there any non-acidic catalytic methods for producing diisononyl phthalate?

A13: Yes, a method utilizing a non-acidic catalyst for diisononyl phthalate production has been developed. [] This approach aims to minimize environmental pollution associated with traditional acid-catalyzed methods. []

Q13: Can isononylamine be synthesized from 2-ethylhexanol?

A14: Yes, isononylamine can be produced starting from 2-ethylhexanol. [] The process involves several steps: dehydration of 2-ethylhexanol to octene, hydroformylation to isononanal, optional hydrogenation to isononanol, and finally, reductive amination or ammonolysis to obtain isononylamine. []

Q14: What are the applications of isononylamine?

A15: Isononylamine, synthesized from 2-ethylhexanol, finds use in diverse applications. [] It acts as a corrosion inhibitor, an auxiliary in rubber formulations, and a vulcanization accelerator. [] It is also added to lubricants to enhance the wear resistance of mechanical equipment operating under high pressure. []

Q15: What are the advantages of using higher-class alcohols in the synthesis of adipate cold-resistant plasticizers?

A16: Employing higher-class alcohols like decanol, this compound, or 810 alcohol in the synthesis of adipate plasticizers, instead of 2-ethylhexanol, leads to products with increased molecular weight and longer molecular chains. [] This results in improved volatility resistance, extraction resistance, and transfer resistance when used in PVC products. []

Q16: What innovative catalyst system has been developed for the industrial production of this compound?

A17: A novel rhodium-phosphine oxide catalyst system has been developed and implemented for large-scale this compound production. [] This system offers high selectivity towards isononyl aldehyde (over 98%) and incorporates a regeneration step for the rhodium catalyst, making the process cost-effective and sustainable. []

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